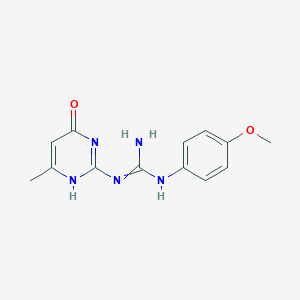

1-(4-methoxyphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound with the identifier “1-(4-methoxyphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine” is a premixed electrophoresis buffer known as Tris-Glycine-Sodium Dodecyl Sulfate (SDS) buffer. This buffer is commonly used in protein electrophoresis, specifically in Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE). It contains 25 millimolar Tris, 192 millimolar glycine, and 0.1% SDS, with a pH of 8.3 when diluted to 1x with water .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Tris-Glycine-SDS buffer involves mixing precise amounts of Tris, glycine, and SDS in distilled deionized water. The components are dissolved and mixed thoroughly to ensure homogeneity. The buffer is then adjusted to the desired pH of 8.3 using hydrochloric acid or sodium hydroxide.

Industrial Production Methods: In industrial settings, the buffer is produced in large batches using automated mixing systems to ensure consistency and quality. The components are weighed and added to large mixing tanks, where they are dissolved in deionized water. The pH is adjusted, and the solution is filtered to remove any particulates. The final product is then packaged in various sizes, ranging from small laboratory bottles to large industrial containers .

化学反应分析

Types of Reactions: Tris-Glycine-SDS buffer primarily undergoes dissolution and ionization reactions. The Tris component acts as a buffering agent, maintaining the pH of the solution. Glycine serves as a zwitterion, helping to stabilize the pH, while SDS is an anionic detergent that denatures proteins by disrupting non-covalent bonds.

Common Reagents and Conditions: The buffer is typically used in electrophoresis under conditions where proteins are denatured and separated based on their molecular weight. The common reagents used in conjunction with this buffer include acrylamide, bis-acrylamide, ammonium persulfate, and tetramethylethylenediamine (TEMED) for gel preparation.

Major Products Formed: The major products formed during the use of this buffer in electrophoresis are separated protein bands, which can be visualized using various staining techniques such as Coomassie Brilliant Blue or silver staining .

科学研究应用

Chemistry: In chemistry, Tris-Glycine-SDS buffer is used for the separation and analysis of proteins and peptides. It is essential in studying protein structure, function, and interactions.

Biology: In biological research, this buffer is used in proteomics to analyze protein expression, post-translational modifications, and protein-protein interactions. It is also used in Western blotting to transfer proteins from gels to membranes for further analysis.

Medicine: In medical research, Tris-Glycine-SDS buffer is used to study disease-related proteins, identify biomarkers, and develop diagnostic assays. It is also used in the production of recombinant proteins for therapeutic use.

Industry: In the biotechnology and pharmaceutical industries, this buffer is used in quality control processes to ensure the purity and consistency of protein products. It is also used in the development and production of biopharmaceuticals .

作用机制

The mechanism of action of Tris-Glycine-SDS buffer involves the denaturation of proteins by SDS, which binds to the proteins and imparts a negative charge proportional to their length. This allows the proteins to be separated based on their molecular weight during electrophoresis. Tris and glycine maintain the pH and ionic strength of the buffer, ensuring optimal conditions for protein separation .

相似化合物的比较

Similar Compounds:

- Tris-Tricine-SDS buffer

- Tris-Acetate-SDS buffer

- Tris-Borate-EDTA buffer

Uniqueness: Tris-Glycine-SDS buffer is unique in its ability to provide a stable pH environment and effective protein denaturation, making it ideal for SDS-PAGE. Compared to other buffers, it offers a balance of buffering capacity and ionic strength, which is crucial for the resolution of protein bands during electrophoresis .

属性

IUPAC Name |

1-(4-methoxyphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-8-7-11(19)17-13(15-8)18-12(14)16-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H4,14,15,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGPNAUFFJKFBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-(acetylamino)phenyl]sulfonyl}norleucine](/img/structure/B7773553.png)

![Ethyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B7773560.png)

![N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B7773584.png)

![2-[1-[2-(3,4-dimethoxyphenyl)ethylamino]ethylidene]indene-1,3-dione](/img/structure/B7773601.png)

![ethyl 7-oxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B7773603.png)

![1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B7773608.png)

![9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7773619.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7773632.png)

![2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID](/img/structure/B7773644.png)